molecular formula C16H16Br2O B14223269 1-(1,3-Dibromo-3-phenylpropyl)-4-methoxybenzene CAS No. 626254-77-1

1-(1,3-Dibromo-3-phenylpropyl)-4-methoxybenzene

Cat. No.: B14223269
CAS No.: 626254-77-1
M. Wt: 384.10 g/mol
InChI Key: UQHCUEDIKQDBCM-UHFFFAOYSA-N
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Description

1-(1,3-Dibromo-3-phenylpropyl)-4-methoxybenzene is an organic compound with the molecular formula C16H16Br2O It is characterized by the presence of a benzene ring substituted with a 1,3-dibromo-3-phenylpropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dibromo-3-phenylpropyl)-4-methoxybenzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-phenylpropane-1,3-diol followed by the introduction of a methoxy group. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dibromo-3-phenylpropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-(1,3-Dibromo-3-phenylpropyl)-4-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dibromo-3-phenylpropyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Dibromo-3-phenylpropyl)benzene: Lacks the methoxy group, which can influence its chemical properties and reactivity.

    1-(1,3-Dibromo-3-phenylpropyl)-4-hydroxybenzene: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    1-(1,3-Dibromo-3-phenylpropyl)-4-chlorobenzene: Substitutes the methoxy group with a chlorine atom, altering its chemical behavior.

Uniqueness

1-(1,3-Dibromo-3-phenylpropyl)-4-methoxybenzene is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

626254-77-1

Molecular Formula

C16H16Br2O

Molecular Weight

384.10 g/mol

IUPAC Name

1-(1,3-dibromo-3-phenylpropyl)-4-methoxybenzene

InChI

InChI=1S/C16H16Br2O/c1-19-14-9-7-13(8-10-14)16(18)11-15(17)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3

InChI Key

UQHCUEDIKQDBCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(C2=CC=CC=C2)Br)Br

Origin of Product

United States

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